molecular formula C17H17N3O B11606389 N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide CAS No. 537019-05-9

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide

Cat. No.: B11606389
CAS No.: 537019-05-9
M. Wt: 279.34 g/mol
InChI Key: FSYMRXSQDDJBTA-UHFFFAOYSA-N
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Description

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide is a compound that belongs to the class of imidazo[1,2-a]pyridines.

Chemical Reactions Analysis

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. It has been shown to act as a cyclin-dependent kinase inhibitor, calcium channel blocker, and GABA A receptor modulator . These interactions lead to various biological effects, including inhibition of cell proliferation and modulation of neurotransmitter activity.

Comparison with Similar Compounds

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide can be compared with other imidazo[1,2-a]pyridine derivatives such as:

These compounds share similar structural features but differ in their functional groups and biological activities. This compound is unique due to its specific substitution pattern and the resulting biological properties.

Properties

CAS No.

537019-05-9

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide

InChI

InChI=1S/C17H17N3O/c1-3-16(21)18-14-8-4-7-13(10-14)15-11-20-9-5-6-12(2)17(20)19-15/h4-11H,3H2,1-2H3,(H,18,21)

InChI Key

FSYMRXSQDDJBTA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C2=CN3C=CC=C(C3=N2)C

solubility

39.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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